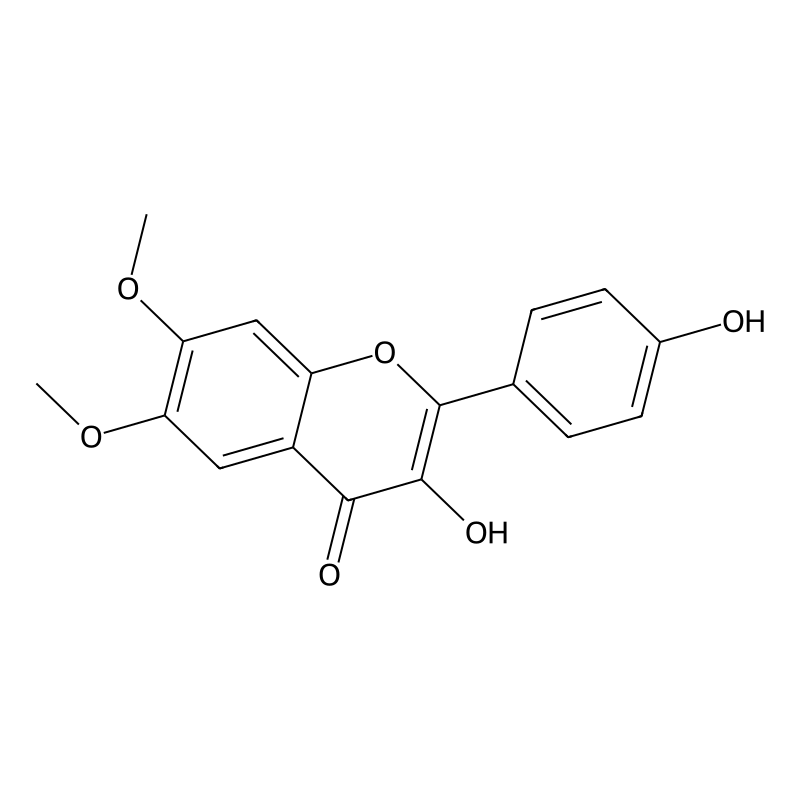Hortensin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Hortensin is a flavonoid compound primarily isolated from the flowers of Millingtonia hortensis, a plant known for its medicinal properties. The chemical structure of hortensin has been identified as 5,4'-dihydroxy-6,7-dimethoxyflavone, also referred to as cirsimaritin. This compound belongs to a class of natural products known for their diverse biological activities and potential therapeutic applications.
Hortensin exhibits significant biological activities, particularly as an antioxidant. Studies have demonstrated its ability to scavenge free radicals, including superoxide and hydroxyl radicals, contributing to its protective effects against oxidative damage in cells. Furthermore, it has shown hepatoprotective effects in animal models by reducing lipid peroxidation and enhancing antioxidant enzyme activities such as superoxide dismutase and catalase . Moreover, hortensin has been associated with anti-inflammatory properties and cytotoxic effects against cancer cell lines, indicating its potential use in cancer therapy .
The synthesis of hortensin can be achieved through various methods, including:
- Extraction from Natural Sources: Hortensin is primarily extracted from the flowers of Millingtonia hortensis using solvents like methanol or ethanol. The extraction process involves drying the plant material, grinding it into a powder, and then soaking it in the solvent to dissolve the flavonoids.
- Chemical Synthesis: Although not commonly reported for hortensin specifically, flavonoids can be synthesized through
Hortensin has several applications in various fields:
- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, hortensin is being investigated for potential use in treating diseases associated with oxidative stress and inflammation.
- Cosmetics: Its antioxidant activity makes it a candidate for inclusion in skincare products aimed at preventing skin aging and damage from UV radiation.
- Food Industry: As a natural antioxidant, hortensin could be used as a food preservative to enhance shelf life and maintain nutritional quality.
Research on the interactions of hortensin with other compounds indicates that it may enhance the bioavailability of certain drugs by inhibiting metabolic enzymes or transporters. For example, studies suggest that flavonoids like hortensin can modulate the activity of cytochrome P450 enzymes, potentially affecting drug metabolism . Additionally, its interactions with cellular signaling pathways may influence apoptosis in cancer cells, enhancing the efficacy of chemotherapeutic agents.
Hortensin shares structural similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Biological Activity | Source |
|---|---|---|---|
| Cirsimaritin | 5,4'-dihydroxy-6,7-dimethoxyflavone | Antioxidant, anti-inflammatory | Millingtonia hortensis |
| Pectolinarigenin | 5,7-dihydroxy-6,4'-dimethoxyflavone | Antioxidant | Plectranthus species |
| Hispidulin | 3',4',5-trihydroxy-6,7-dimethoxyflavone | Antioxidant | Millingtonia hortensis |
| Scutellarein | 3',4'-dihydroxyflavone | Antioxidant | Various plant sources |
Hortensin is unique due to its specific arrangement of hydroxyl and methoxy groups that contribute to its distinct biological activities compared to similar compounds. Its ability to act as both an antioxidant and an anti-inflammatory agent sets it apart from others within the flavonoid family.








